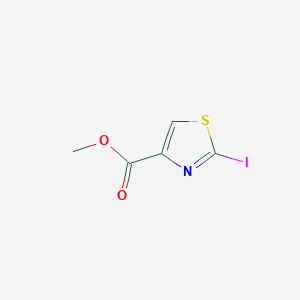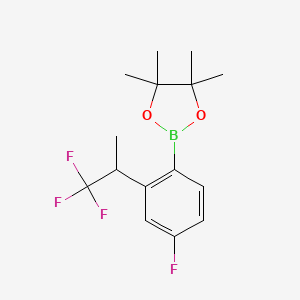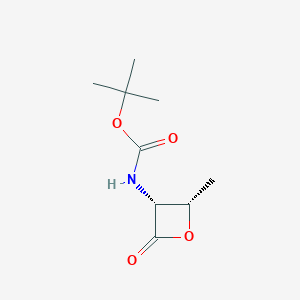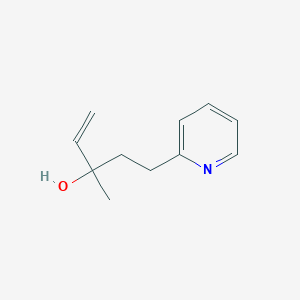
3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol is an organic compound with the molecular formula C11H15NO It is a derivative of pentenol, featuring a pyridine ring attached to the pentenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the use of 3-methylpyridine and ethyl acetoacetate, followed by a series of addition, oximation, and esterification reactions . The reaction conditions are generally mild, and the yields are relatively high.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol involves its interaction with specific molecular targets. For instance, it may act on olfactory receptors, leading to various physiological effects . The pathways involved include the activation of G-protein-coupled receptors (GPCRs), which play a crucial role in signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(fur-3-yl)-pent-1-en-3-ol: This compound has a similar structure but features a furan ring instead of a pyridine ring.
5-Bromopyridin-3-ol: This compound contains a bromine atom attached to the pyridine ring.
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: This compound has a cyclopentane ring instead of a pyridine ring.
Uniqueness
3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol is unique due to its specific structure, which combines a pyridine ring with a pentenol chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6311-88-2 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-methyl-5-pyridin-2-ylpent-1-en-3-ol |
InChI |
InChI=1S/C11H15NO/c1-3-11(2,13)8-7-10-6-4-5-9-12-10/h3-6,9,13H,1,7-8H2,2H3 |
InChI-Schlüssel |
FNZVVTPGMKRQQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=N1)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


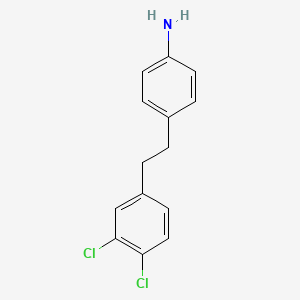
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
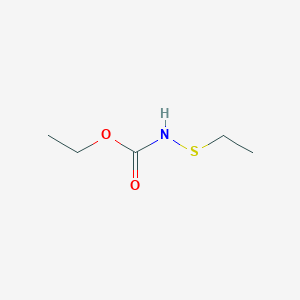
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)
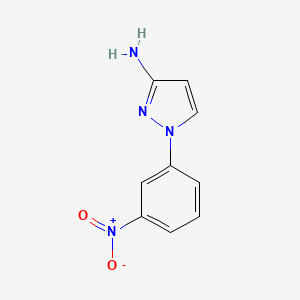
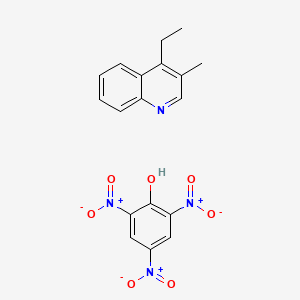
![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)
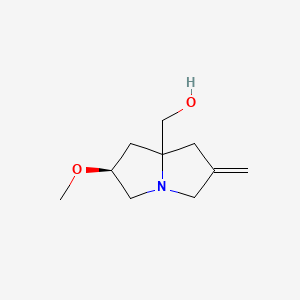
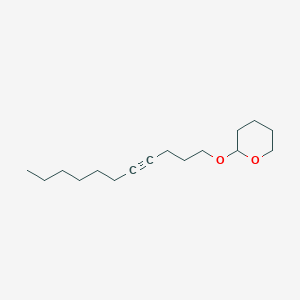
![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)
